6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
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Overview
Description
6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a fused pyridine and quinoline ring system, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions. The Skraup synthesis, a well-known method for quinoline derivatives, can be adapted for this compound . This involves the dehydration of glycerol to acrolein, followed by cyclization with aniline and subsequent oxidation to form the quinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The choice of solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and alkylating agents . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reactions .
Major Products Formed
Scientific Research Applications
6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinoline: A basic structure with a fused benzene and pyridine ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
What sets 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one apart is its unique aminomethyl group and the specific arrangement of its fused ring system. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(aminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |
InChI |
InChI=1S/C13H14N2O/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16/h1,3-4,7H,2,5-6,8,14H2 |
InChI Key |
OQEZGPXURARDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN |
Origin of Product |
United States |
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